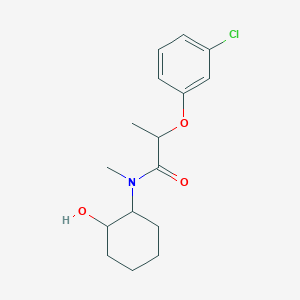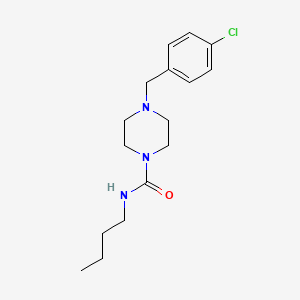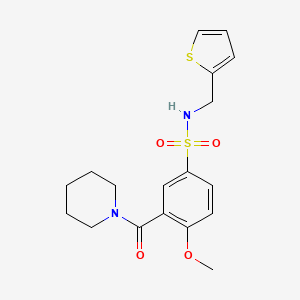![molecular formula C18H17N3O3 B5305874 N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B5305874.png)
N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide, commonly known as MOB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MOB is a member of the oxadiazole family, which has been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of MOB is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. MOB has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which can improve cognitive function. MOB has also been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
MOB has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that MOB can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. MOB has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In animal studies, MOB has been shown to improve cognitive function and memory retention.
Advantages and Limitations for Lab Experiments
MOB has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity, making it suitable for use in various assays. MOB has also been extensively studied, and its biological activities are well documented. However, MOB has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of MOB. One possible direction is the development of MOB-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Another direction is the investigation of the mechanism of action of MOB, which could lead to the discovery of new targets for drug development. Additionally, the synthesis of new derivatives of MOB could lead to compounds with improved biological activities and reduced toxicity.
Synthesis Methods
MOB can be synthesized using various methods, including the reaction of 2-methylbenzoyl chloride with 3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde in the presence of a base. The reaction yields MOB as a white solid with a purity of more than 95%. The synthesis of MOB is relatively straightforward and can be performed on a large scale.
Scientific Research Applications
MOB has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, MOB has been shown to exhibit anticancer, anti-inflammatory, and antifungal activities. In biochemistry, MOB has been studied for its ability to inhibit the activity of certain enzymes, including acetylcholinesterase. In pharmacology, MOB has been shown to have potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease and cancer.
properties
IUPAC Name |
N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-7-3-4-8-13(12)18(22)19-11-16-20-17(21-24-16)14-9-5-6-10-15(14)23-2/h3-10H,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSPXQSHZILDQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,3-benzothiazole](/img/structure/B5305795.png)


![{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B5305808.png)
![2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B5305815.png)

![N-[4-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B5305824.png)
amine hydrochloride](/img/structure/B5305835.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5305837.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-[(5-methylpyridin-3-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5305849.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5305857.png)
![2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5305865.png)

![8-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5305885.png)